Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-
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Overview
Description
Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It is known for its potent immunosuppressive properties, which have been widely exploited in clinical settings, particularly in organ transplantation and the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin A is synthesized through a complex non-ribosomal peptide synthetase (NRPS) system. The enzyme responsible for its synthesis, cyclosporine synthetase (CySyn), is one of the most intricate NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps . The synthesis involves the activation, modification, and polymerization of constituent amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated .
Industrial Production Methods: Industrial production of cyclosporin A is typically achieved through submerged fermentation using the fungal species Tolypocladium inflatum. Optimization of the culture medium and the use of mutational approaches for strain improvement are common strategies to enhance production yields .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving cyclosporin A include cytochrome P450 enzymes, which facilitate regioselective hydroxylation. The conditions for these reactions typically involve the use of heterologous redox partner proteins to reconstitute the activity of the enzymes .
Major Products: The major products formed from the reactions of cyclosporin A include hydroxylated derivatives such as γ-hydroxy-N-methyl-L-leucine-4-cyclosporin A and γ-hydroxy-N-methyl-L-leucine-9-cyclosporin A .
Scientific Research Applications
Cyclosporin A has a wide range of scientific research applications. In medicine, it is primarily used as an immunosuppressant to prevent organ rejection in transplant patients and to treat autoimmune diseases . It has also been investigated for its potential in reversing multidrug resistance, treating viral infections such as hepatitis C and HIV-1, and as an anticancer agent . In biology, cyclosporin A is used to study the mechanisms of T-cell activation and immune response modulation .
Mechanism of Action
Cyclosporin A exerts its effects by binding to the protein cyclophilin in T-lymphocytes, leading to the inhibition of calcineurin, a protein phosphatase . This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cyclosporin A include other cyclic peptides with immunosuppressive properties, such as tacrolimus and sirolimus . These compounds also inhibit T-cell activation but through different molecular targets and pathways.
Uniqueness: Cyclosporin A is unique in its structure, containing three unusual, non-proteinogenic amino acids and seven N-methylated amide nitrogens . This structural uniqueness contributes to its specific binding affinity and mechanism of action, distinguishing it from other immunosuppressive agents .
Properties
CAS No. |
154334-72-2 |
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Molecular Formula |
C59H107N11O12 |
Molecular Weight |
1162.5 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1 |
InChI Key |
ZWSDLBLNECTKMP-BDBXRLBOSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
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